molecular formula C19H24N2O3S2 B2634656 5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 941906-73-6

5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2634656
CAS No.: 941906-73-6
M. Wt: 392.53
InChI Key: IYEZDCLEOPQYOM-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
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Biological Activity

5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O3S. Its molecular weight is approximately 386.51 g/mol. The compound features a thiophene ring and a sulfonamide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H26N2O3S
Molecular Weight386.51 g/mol
PurityTypically ≥95%

The precise mechanism of action for this compound remains under investigation. However, based on its structural similarities to other sulfonamides and quinoline derivatives, it is hypothesized that it may act as an enzyme inhibitor. This could involve interference with biochemical pathways such as folic acid synthesis in bacteria or modulation of cell proliferation pathways in cancer cells.

Potential Targets

  • Enzyme Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase (DHPS), disrupting bacterial folate synthesis.
  • Cancer Cell Proliferation : It may affect pathways related to cell cycle regulation and apoptosis in cancer cells.

Antimicrobial Activity

Compounds similar to this compound have shown significant antimicrobial properties. Studies indicate that quinoline derivatives exhibit activity against various bacterial strains and fungi.

Anticancer Activity

Research has highlighted the potential anticancer properties of quinoline derivatives:

  • Cell Lines Tested : Commonly tested against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and A549 (lung).
  • IC50 Values : Compounds in this class have reported IC50 values ranging from nanomolar to micromolar concentrations against various cancer types.
Cell LineCompoundIC50 (µM)
HeLaQuinoline Derivative0.23 ± 0.05
MDA-MB-231Quinoline Derivative0.19 ± 0.04
A549Quinoline Derivative0.08 ± 0.01

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Effects :
    • A study evaluated a series of quinoline derivatives for their cytotoxic effects on various cancer cell lines.
    • Results indicated that modifications in the quinoline structure significantly influenced the anticancer potency.
  • Antimicrobial Efficacy :
    • Research demonstrated that certain thiophene-containing compounds exhibited potent antibacterial activity against gram-positive and gram-negative bacteria.
    • The mechanism was attributed to disruption of bacterial cell wall synthesis.

Properties

IUPAC Name

5-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-4-16-7-10-19(25-16)26(23,24)20-15-6-8-17-14(11-15)5-9-18(22)21(17)12-13(2)3/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEZDCLEOPQYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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